Pyrrole, 1-benzyl-2,3,4,5-tetramethyl-
Description
Structure and Key Features
Pyrrole, 1-benzyl-2,3,4,5-tetramethyl- (CAS: [To be determined]), is a highly substituted pyrrole derivative characterized by:
- A benzyl group (-CH₂C₆H₅) at the nitrogen (1-position).
- Methyl groups (-CH₃) at all carbon positions (2, 3, 4, 5).
This substitution pattern introduces significant steric hindrance and electronic effects.
Synthesis Overview The compound is synthesized via multi-step routes, often involving N-acylation of pyrrole followed by reduction. For instance, Lee’s method using triphenylphosphine/CCl₄ yields acid chlorides that react with pyrrole in the presence of DMAP, albeit with low yields (~24%) due to moisture sensitivity and competing side reactions . Subsequent reduction with BF₃/OEt₂/NaBH₄ can yield boronate-functionalized pyrroles, highlighting the versatility of substituted pyrroles in organoboron chemistry .
Properties
CAS No. |
3469-21-4 |
|---|---|
Molecular Formula |
C15H19N |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
1-benzyl-2,3,4,5-tetramethylpyrrole |
InChI |
InChI=1S/C15H19N/c1-11-12(2)14(4)16(13(11)3)10-15-8-6-5-7-9-15/h5-9H,10H2,1-4H3 |
InChI Key |
JZUCFXNAJFPOCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1C)C)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrole derivatives, including 1-benzyl-2,3,4,5-tetramethylpyrrole, often involves multicomponent reactions (MCRs). One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with amines under acidic conditions . Another approach is the Hantzsch synthesis, which uses β-ketoesters, aldehydes, and ammonia or primary amines .
Industrial Production Methods
Industrial production of pyrrole derivatives typically employs catalytic processes to enhance yield and selectivity. For example, the use of ruthenium complexes and alkali metal bases can facilitate the formation of N-unsubstituted pyrroles through the condensation of α-amino aldehydes . These methods are designed to be efficient and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Pyrrole, 1-benzyl-2,3,4,5-tetramethyl-, like other pyrrole derivatives, can undergo various chemical reactions, including:
Oxidation: Pyrrole derivatives can be oxidized to form pyrrole-2,5-diones or other oxidized products.
Reduction: Reduction reactions can convert pyrrole derivatives into their corresponding dihydropyrrole forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and sulfonyl chlorides (RSO₂Cl) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2,5-diones, while substitution reactions can introduce various functional groups onto the pyrrole ring .
Scientific Research Applications
Pyrrole, 1-benzyl-2,3,4,5-tetramethyl-, has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and materials.
Mechanism of Action
The mechanism of action of pyrrole, 1-benzyl-2,3,4,5-tetramethyl-, involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity and signal transduction. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the pyrrole ring .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physical Properties Comparison
Key Comparison Points
This contrasts with unsubstituted pyrrole, which readily undergoes electrophilic substitution .
Electronic and Steric Effects
- The methyl groups donate electron density via inductive effects, increasing the electron richness of the pyrrole ring. However, steric bulk prevents reactions requiring planar transition states (e.g., Friedel-Crafts alkylation). This contrasts with 3,4-ethylenedioxypyrrole (EDOP) , where electron-withdrawing substituents enhance oxidative stability and conductivity in copolymers .
Blending pyrrole derivatives with polymers like PVA improves mechanical strength, a strategy used in polypyrrole-PVA composites to overcome brittleness .
Applications in Materials Science
- Unlike polypyrrole-EDOP copolymers , which exhibit tunable conductivity (10⁻³–10⁻¹ S/cm) and thermal stability (decomposition >300°C) , 1-benzyl-2,3,4,5-tetramethylpyrrole’s steric constraints limit its utility in polymerization. However, its boronate ester analogs (e.g., Compound 5 in ) are valuable intermediates in Suzuki-Miyaura cross-coupling .
Critical Analysis of Research Findings
- Steric vs. Electronic Effects : The compound’s reactivity is dominated by steric factors, unlike 1-benzylpyrrole , where electronic effects (e.g., benzyl’s electron donation) enhance stability without impeding reactivity .
- Comparative Reactivity : In triarylborane-catalyzed reactions, 1-benzyl-2,3,4,5-tetramethylpyrrole behaves similarly to 2,3,4,5-tetramethylpyrrole , both failing to undergo N-alkylation. This contrasts with 1H-indole , which undergoes C–C coupling (93% yield) despite comparable steric bulk .
- Polymer Compatibility : While polypyrrole-PVA blends address mechanical limitations , the tetramethyl derivative’s steric profile makes it unsuitable for such applications unless functionalized with flexible linkers.
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